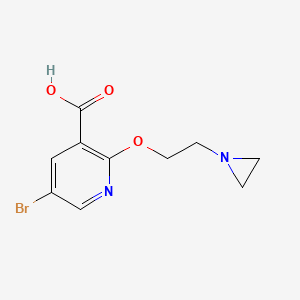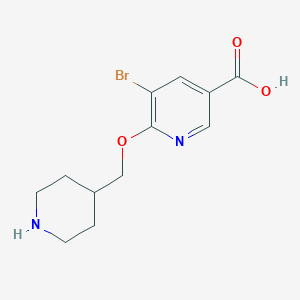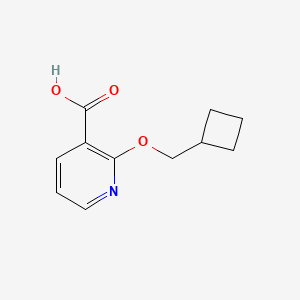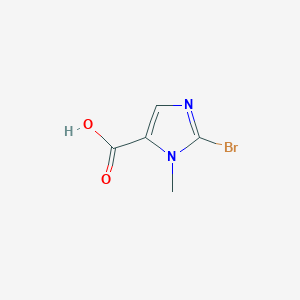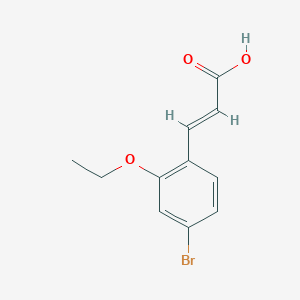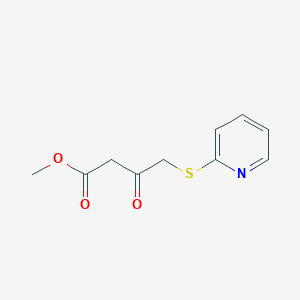
3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester
Vue d'ensemble
Description
3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester, also known as 3-OSB, is an organic compound which has been used in a variety of scientific research applications. It is a derivative of 4-oxobutanoic acid and is composed of a pyridine and a sulfanyl group. This compound is highly versatile and has been used in the synthesis of a variety of compounds, as well as for a variety of biological applications.
Applications De Recherche Scientifique
Asymmetric Friedel-Crafts Alkylation
The compound has been utilized in asymmetric Friedel-Crafts alkylation reactions. A study by (Faita et al., 2010) demonstrates its application in catalyzing reactions between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes, resulting in high yields and enantioselectivity up to 99%.
Antithyroid Properties
Research by (Ukrainets et al., 1997) explored the antithyroid properties of certain compounds, including methyl esters of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid, synthesized in part using pyridine derivatives similar to 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester.
Applications in Polymer Solar Cells
In the field of solar energy, (Lv et al., 2014) discussed using related compounds, specifically [6,6]-phenyl-C61-butyric acid methyl esters, as acceptor and cathode interfacial materials in polymer solar cells. This research highlights the potential of such compounds in enhancing the efficiency of organic solar cells.
Structural Investigation in Chemistry
The compound's derivatives have been studied for their physicochemical properties. (Tzimopoulos et al., 2010) investigated triorganostannyl esters of related compounds, emphasizing their potential in modifying photophysical properties when coordinated to metal centers.
Photolysis in Medicinal Chemistry
In medicinal chemistry, (Soares et al., 2017) studied new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model. These studies demonstrate the potential of 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester derivatives in the development of photoactivatable prodrugs.
Antiviral Activity
The compound's structure has been used in studying antiviral activities. (Patick et al., 2005) discussed a compound with a similar structure exhibiting potent antiviral activity against human rhinovirus.
Cardiotonic Activity
There is also research into the cardiotonic activity of related compounds. (Mosti et al., 1992) synthesized and tested similar compounds for their potential in cardiac applications.
Propriétés
IUPAC Name |
methyl 3-oxo-4-pyridin-2-ylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)6-8(12)7-15-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHKTIOYUGERFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



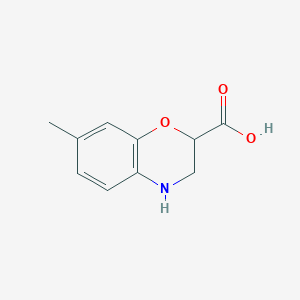
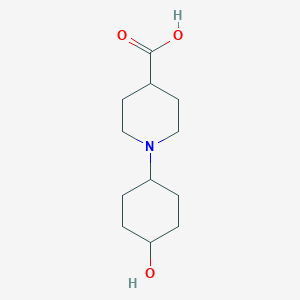
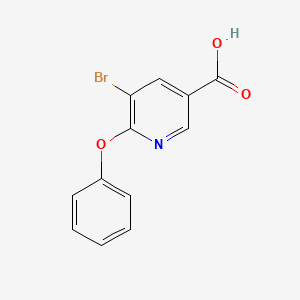
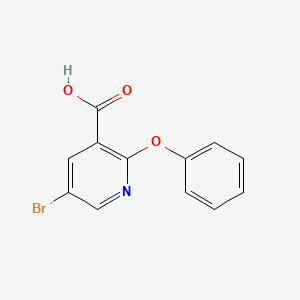
![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
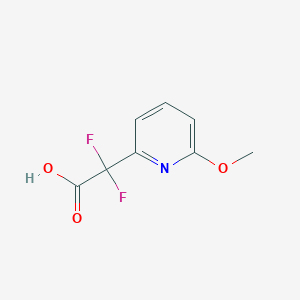
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)
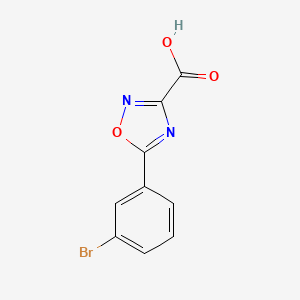
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
